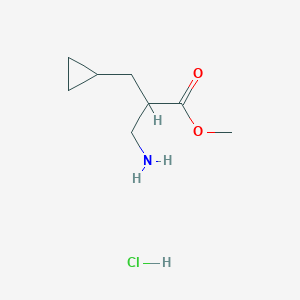
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride
Vue d'ensemble
Description
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of proline and is commonly used in the synthesis of peptides and other organic compounds.
Applications De Recherche Scientifique
Flavor Chemistry in Foods
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride appears to be associated with branched aldehydes like 2-methyl propanal and 3-methyl butanal, which are significant in flavor chemistry. These compounds are formed and degraded from amino acids in various food products. Understanding the metabolic pathways of these aldehydes can help control their formation to achieve desired flavor levels in food products (Smit, Engels, & Smit, 2009).
Neurotransmitter Systems in the Central Nervous System
Glutamate, as the major excitatory neurotransmitter in the mammalian central nervous system, involves ionotropic receptors like NMDARs (N-methyl-D-aspartate receptors). The trafficking of these receptors, from their synthesis to their integration into synaptic sites, is crucial for synaptic plasticity and cognitive functions. Insights into the trafficking of NMDARs can offer understanding into normal synaptic physiology and contribute to the research of psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Cancer Therapy
The compound FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) shows potential in cancer therapy due to its immunosuppressive effects and preclinical antitumor efficacy in various cancer models. This opens up a field of research in understanding the molecular targets and mechanisms of FTY720, which might aid in the development of new cancer therapies (Zhang et al., 2013).
Ethylene Inhibition in Plants
1-Methylcyclopropene (1-MCP) is a noteworthy compound in plant growth regulation, significantly inhibiting ethylene effects in a range of fruits, vegetables, and floricultural crops. Research into 1-MCP's mechanism of action can offer insights into ethylene's role in plants and lead to advancements in agricultural technology and food preservation (Blankenship & Dole, 2003).
Neurotoxicity in Food Supplements
BMAA (β-methylamino-l-alanine) and its isomers, produced by cyanobacteria, are associated with neurodegenerative diseases. The presence of these non-proteinogenic amino acids in cyanobacteria-based food supplements poses a risk of neurotoxicity. Understanding their occurrence and toxicological profiles can contribute to the safety evaluation of dietary supplements and promote awareness of potential health risks (Manolidi et al., 2019).
Safety and Hazards
“Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride” should be handled with care. It’s recommended to keep the container tightly closed, protect it from moisture, and handle it under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . It’s also advised to avoid breathing dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclopropylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRNDWBVWMJSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride | |
CAS RN |
1311313-63-9 | |
| Record name | methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



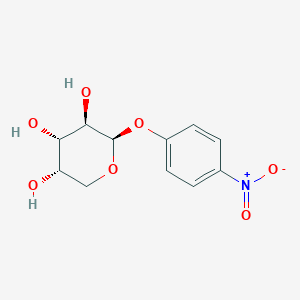
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)
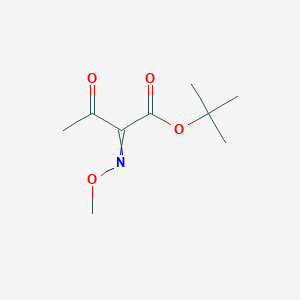

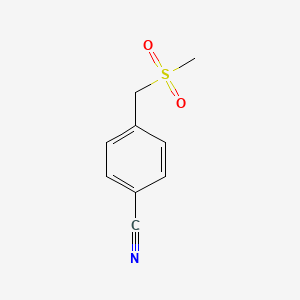


![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)
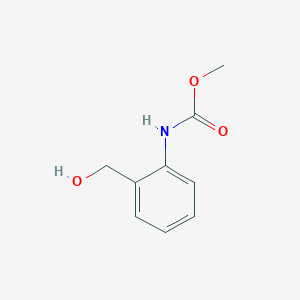
![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)

![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)
